2,6-Dimethyloct-6-en-2-yl formate
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Overview
Description
2,6-Dimethyloct-6-en-2-yl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from 2,6-dimethyloct-6-en-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloct-6-en-2-yl formate typically involves the esterification of 2,6-dimethyloct-6-en-2-ol with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloct-6-en-2-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the formate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,6-Dimethyloct-6-en-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-dimethyloct-6-en-2-yl formate involves its interaction with specific molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which may participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyloct-7-en-2-yl formate
- 2,6-Dimethyloct-1-yl formate
- Linalool formate
Uniqueness
2,6-Dimethyloct-6-en-2-yl formate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable in specific contexts.
Properties
CAS No. |
71662-24-3 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-2,6-dimethyloct-6-en-2-yl] formate |
InChI |
InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,6-8H2,1-4H3/b10-5+ |
InChI Key |
UECOUYYXGTZGQB-BJMVGYQFSA-N |
Isomeric SMILES |
C/C=C(\C)/CCCC(C)(C)OC=O |
Canonical SMILES |
CC=C(C)CCCC(C)(C)OC=O |
Origin of Product |
United States |
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